Pyridine-2sulfamic acid amide
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Overview
Description
Pyridine-2sulfamic acid amide is a heterocyclic compound that features a pyridine ring substituted with a sulfamoylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2sulfamic acid amide typically involves the reaction of 2-aminopyridine with sulfamoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the sulfamoyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2sulfamic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyridine-2sulfamic acid amide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridine-2sulfamic acid amide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways. The sulfamoylamino group plays a crucial role in binding to the active site of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Sulfapyridine: Another sulfonamide antibiotic with a similar structure but different applications.
2-Aminopyridine: The precursor to Pyridine-2sulfamic acid amide, used in various organic syntheses.
Sulfanilamide: A simpler sulfonamide used in the treatment of bacterial infections.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H7N3O2S |
---|---|
Molecular Weight |
173.20 g/mol |
IUPAC Name |
2-(sulfamoylamino)pyridine |
InChI |
InChI=1S/C5H7N3O2S/c6-11(9,10)8-5-3-1-2-4-7-5/h1-4H,(H,7,8)(H2,6,9,10) |
InChI Key |
OAAFRYCMKRINHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)N |
Origin of Product |
United States |
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